Home > Products > Screening Compounds P55452 > N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide -

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Catalog Number: EVT-5101065
CAS Number:
Molecular Formula: C23H21FN2O6S
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N~1~-(1,3-Benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a small molecule inhibitor of HIV-1 assembly. [] It achieves this by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] This interaction disrupts the virus's ability to assemble new viral particles, effectively inhibiting its replication. []

Synthesis Analysis

While the provided literature doesn't detail a specific synthesis method for this compound, a virtual screening approach was initially employed to identify potential inhibitors of HIV-1 MA protein. [] This screening led to the identification of N~2~-(phenoxyacetyl)-N~-[4-(1-piperidinylcarbonyl)benzyl]glycinamide as a starting point. [] Subsequent structural modifications and optimization likely led to the development of N~1~-(1,3-Benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide.

Mechanism of Action

N~1~-(1,3-Benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide exerts its antiviral activity by directly binding to the PI(4,5)P2 binding site on the HIV-1 MA protein. [] This binding event disrupts the interaction between MA and PI(4,5)P2, a critical step in the assembly process of new viral particles. [] By interfering with this interaction, the compound effectively inhibits HIV-1 replication. []

Applications

The primary application of N~1~-(1,3-Benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide lies in its potential as an anti-HIV-1 agent. [] Studies demonstrate its ability to inhibit HIV-1 replication in primary human peripheral blood mononuclear cells by specifically targeting the MA protein. [] Notably, it exhibits a broad neutralizing activity against various group M HIV-1 isolates. [] Furthermore, mutations within the PI(4,5)P2 binding site of MA diminish the compound's antiviral effect, highlighting its specific mechanism of action. []

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. [] It exhibits high affinity for the B1 receptor and potent antagonistic effects against various BK-induced responses, including inositol monophosphate formation, contractions of isolated blood vessels, and edema formation. [] SSR240612 also shows promising in vivo activity in animal models of inflammation and pain. []
  • Relevance: SSR240612 shares a significant structural similarity with N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide in terms of incorporating both a 1,3-benzodioxol moiety and a sulfonamide group within its molecular structure. [] Both compounds feature a 1,3-benzodioxol-5-ylmethyl substituent, suggesting a potential common binding motif for interacting with biological targets. The presence of different sulfonamide groups in both compounds further highlights their structural relatedness and their potential for targeting similar biological pathways.

2R-(4-methoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid (ABT-627)

  • Compound Description: ABT-627 is a potent and selective antagonist of the endothelin ETA receptor. [, ] It exhibits high affinity for the ETA receptor with an IC50 of 0.36 nM and demonstrates a 1000-fold selectivity for the ETA receptor over the ETB receptor subtype. [] ABT-627 effectively inhibits endothelin-1-induced responses in vitro, including phosphoinositol hydrolysis and the contraction of isolated blood vessels. [] Additionally, it shows promising oral bioavailability in rats. []
  • Relevance: ABT-627 shares a structural resemblance with N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide by incorporating both a 1,3-benzodioxol moiety and a 4-methoxyphenyl group. [] Both compounds feature a 1,3-benzodioxol-5-yl substituent directly attached to a pyrrolidine or glycinamide core, respectively, suggesting a potentially significant structural motif for their biological activities.

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A-182086)

  • Compound Description: A-182086 acts as a combined antagonist for both endothelin ETA and ETB receptors. [] It displays potent antagonistic effects against both receptor subtypes, demonstrating efficacy in reducing proteinuria, glomerular permeability, and preserving the structural integrity of the glomerular filtration barrier in a rat model of diabetic kidney disease. []
  • Relevance: A-182086 is structurally related to N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide through the presence of a 1,3-benzodioxol moiety and a sulfonamide group in their structures. [] Both compounds feature a 1,3-benzodioxol-5-yl substituent linked to a pyrrolidine or glycinamide core, indicating a possible crucial structural element for interacting with biological targets.

2R-(4-propoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N-(2,6-diethylphenyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid (A-192621)

  • Compound Description: A-192621 acts as a selective endothelin ETB receptor antagonist. [] It exhibits high affinity for the ETB receptor and demonstrates its ability to worsen neointimal hyperplasia following balloon injury in rat carotid arteries, suggesting a potential role of ETB receptor antagonism in promoting vascular remodeling. []
  • Relevance: A-192621 bears structural similarities to N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide by incorporating both a 1,3-benzodioxol moiety and a substituted phenyl group. [] Both compounds feature a 1,3-benzodioxol-5-yl substituent directly attached to a pyrrolidine or glycinamide core, respectively.

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide (Alda-1)

  • Compound Description: Alda-1 is a selective activator of the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2). [, ] It exhibits neuroprotective and cardioprotective effects in preclinical models by reducing 4-HNE load and enhancing ALDH2 activity. [, ] Alda-1's ability to mitigate oxidative stress, neuroinflammation, and pyroptosis suggests its potential as a therapeutic agent for conditions like spinal cord injury and cardiac arrest. [, ]
  • Relevance: Alda-1 shares a structural similarity with N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide specifically in the presence of the N-(1,3-benzodioxol-5-ylmethyl) group. [, ] This shared structural element indicates that both compounds might interact with biological targets in a similar manner, particularly those recognizing the 1,3-benzodioxol-5-ylmethyl moiety.

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

  • Compound Description: TROX-1 acts as a state-dependent inhibitor of Cav2 calcium channels. [, ] It preferentially inhibits Cav2.2 channels under depolarized conditions, indicating its state-dependent blocking mechanism. [, ] TROX-1 demonstrates analgesic effects in preclinical pain models, suggesting its potential as a therapeutic for chronic pain management. [, ]
  • Relevance: Though not directly sharing the same core structure, TROX-1 belongs to the same broad chemical class of heterocyclic compounds as N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide. Both compounds feature a complex, multi-ring system incorporating nitrogen-containing heterocycles and aromatic substituents. [, ] The shared presence of halogenated phenyl groups (3-chloro-4-fluorophenyl in TROX-1 and 4-fluorophenyl in the target compound) further underlines their relatedness.

Properties

Product Name

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetamide

Molecular Formula

C23H21FN2O6S

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C23H21FN2O6S/c1-30-19-7-9-20(10-8-19)33(28,29)26(18-5-3-17(24)4-6-18)14-23(27)25-13-16-2-11-21-22(12-16)32-15-31-21/h2-12H,13-15H2,1H3,(H,25,27)

InChI Key

XOQOAVYYRVKWDK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.